molecular formula C21H18ClF2N3O3S2 B2459588 N-(3-chloro-4-fluorophenyl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide CAS No. 1206994-88-8

N-(3-chloro-4-fluorophenyl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide

Cat. No.: B2459588
CAS No.: 1206994-88-8
M. Wt: 497.96
InChI Key: SYYBLWWAEDBNKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene backbone substituted with a carboxamide group at position 2 and a sulfonylated piperazine moiety at position 2. While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs suggest applications in agrochemical or pharmaceutical research, particularly due to the presence of halogenated aromatic rings and sulfonamide linkages, which are common in pesticidal and bioactive molecules .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClF2N3O3S2/c22-17-13-15(3-6-18(17)24)25-21(28)20-19(7-12-31-20)32(29,30)27-10-8-26(9-11-27)16-4-1-14(23)2-5-16/h1-7,12-13H,8-11H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYBLWWAEDBNKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClF2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-fluorophenyl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is an emerging compound in pharmaceutical research, particularly noted for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring, a piperazine moiety, and a sulfonamide group, which are critical for its biological activity. The presence of halogen substituents (chlorine and fluorine) is known to enhance the lipophilicity and bioavailability of compounds, which may contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways:

  • Antitumor Activity : Preliminary studies indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of key proteins associated with tumor growth and survival, such as Bcl-2 family proteins. The compound's ability to induce apoptosis in cancer cells has been documented through assays measuring IC50 values (the concentration required to inhibit cell growth by 50%) .
  • Antimicrobial Properties : The sulfonamide group is known for its antibacterial effects. Research has shown that derivatives containing sulfonamide exhibit efficacy against Gram-positive and Gram-negative bacteria. The compound's structure allows it to interfere with bacterial folate synthesis, thereby inhibiting growth .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Key findings include:

  • Substituent Effects : The introduction of chlorine and fluorine atoms at specific positions on the phenyl rings enhances potency. For instance, compounds with electron-withdrawing groups at the para position have shown improved antitumor activity due to increased electron density on the thiophene ring .
  • Piperazine Moiety : The piperazine ring is essential for binding affinity to biological targets. Variations in substituents on this moiety can lead to significant changes in activity profiles, suggesting a need for further exploration in derivative synthesis .

Antitumor Efficacy

A study conducted on various derivatives demonstrated that compounds similar to this compound exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different cancer cell lines, indicating strong antitumor potential .

Antimicrobial Activity

Another investigation highlighted the antimicrobial properties of related compounds, showing effective inhibition against Staphylococcus aureus with minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL. This suggests that modifications in the thiophene or piperazine structures can enhance antibacterial efficacy .

Data Tables

Biological Activity IC50/ MIC Values Target
Antitumor1.61 ± 1.92 µg/mLCancer Cell Lines
Antimicrobial31.25 µg/mLStaphylococcus aureus

Scientific Research Applications

Anticancer Activity

Case Studies:

  • In Vitro Studies: Research has demonstrated that compounds similar to N-(3-chloro-4-fluorophenyl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies involving MCF-7 breast cancer cells showed that derivatives of this compound can induce apoptosis, with IC50 values indicating effective concentrations for therapeutic use .
  • Animal Models: In vivo studies have further validated these findings, where the administration of related compounds resulted in tumor growth suppression in mice models. The mechanism appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival .

Other Biological Activities

Besides its anticancer properties, this compound has been explored for other therapeutic applications:

  • Antimicrobial Activity: Some derivatives have shown promise as antimicrobial agents, with studies indicating their effectiveness against various bacterial strains. This suggests potential applications in treating infections alongside cancer therapy .
  • Neuroprotective Effects: Preliminary studies suggest that compounds within this chemical class may also exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases .

Summary Table of Applications

ApplicationDescriptionReferences
Anticancer ActivityInduces apoptosis in cancer cell lines (e.g., MCF-7)
Inhibition MechanismTargets PI3K/Akt signaling pathway
Antimicrobial ActivityEffective against various bacterial strains
Neuroprotective EffectsPotential use in neurodegenerative diseases

Chemical Reactions Analysis

Substitution Reactions

The sulfonamide and piperazine moieties are prime sites for nucleophilic or electrophilic substitutions.

Reaction Type Reagents/Conditions Outcome Reference
Piperazine Ring Modification Pd-catalyzed Buchwald–Hartwig couplingIntroduction of aryl/alkyl groups at the piperazine nitrogen
Sulfonamide Substitution Thiols or amines in basic mediaReplacement of sulfonyl group with thioether or secondary amine derivatives
  • Example: Substitution at the piperazine nitrogen using Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) enables coupling with aryl halides under microwave irradiation (120°C, 1–2 hours) .

Oxidation and Reduction

The thiophene ring and sulfonamide group undergo redox transformations.

Reaction Type Reagents/Conditions Outcome Reference
Thiophene Oxidation H₂O₂ in acetic acid (60–80°C)Formation of thiophene-1,1-dioxide derivatives
Sulfonamide Reduction LiAlH₄ in THF (reflux)Conversion of sulfonamide to sulfinic acid or thiol derivatives
  • Controlled oxidation of the thiophene ring preserves the carboxamide functionality while introducing polar oxygen atoms, enhancing solubility.

Hydrolysis Reactions

The carboxamide and sulfonamide groups are susceptible to hydrolysis under acidic or basic conditions.

Reaction Site Reagents/Conditions Outcome Reference
Carboxamide Hydrolysis 6M HCl (reflux, 4–6 hours)Cleavage to thiophene-2-carboxylic acid and aryl amine
Sulfonamide Hydrolysis NaOH (50% aqueous, 100°C)Degradation to sulfonic acid and piperazine derivatives
  • Hydrolysis of the carboxamide group is a critical step in metabolite formation, as noted in pharmacokinetic studies.

Cross-Coupling Reactions

The thiophene ring participates in transition-metal-catalyzed couplings for structural diversification.

Reaction Type Reagents/Conditions Outcome Reference
Suzuki–Miyaura Coupling Pd(PPh₃)₄, K₂CO₃, DME/H₂O (80°C)Introduction of aryl/heteroaryl groups at the thiophene C-4/C-5 positions
Heck Coupling Pd(OAc)₂, P(o-tol)₃, NEt₃ (100°C)Alkenylation at the thiophene ring
  • These reactions enable late-stage functionalization for structure-activity relationship (SAR) studies in drug discovery .

Electrophilic Aromatic Substitution

The electron-rich thiophene and fluorophenyl rings undergo halogenation or nitration.

Reaction Type Reagents/Conditions Outcome Reference
Thiophene Bromination Br₂ in CHCl₃ (0°C)Bromination at C-4 or C-5 positions of the thiophene ring
Fluorophenyl Nitration HNO₃/H₂SO₄ (0–5°C)Nitro group introduction at the meta position relative to fluorine
  • Bromination is regioselective, favoring the C-5 position due to electron-donating effects of the carboxamide group.

Complexation and Salt Formation

The piperazine nitrogen acts as a ligand for metal coordination or forms salts.

Reaction Type Reagents/Conditions Outcome Reference
Metal Complexation CuCl₂ in methanol (RT)Formation of stable Cu(II) complexes
Hydrochloride Salt Formation HCl in diethyl etherCrystalline salt with improved aqueous solubility
  • Metal complexes are explored for catalytic applications or enhanced bioavailability .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural uniqueness lies in its combination of a thiophene core, sulfonyl-piperazine substituent, and dual fluorinated aryl groups.

Table 1: Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Potential Applications Reference
N-(3-chloro-4-fluorophenyl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide Thiophene-2-carboxamide - 3-chloro-4-fluorophenyl (amide)
- 4-(4-fluorophenyl)piperazine (sulfonyl)
Agrochemical research
Diflubenzuron Benzamide - 2,6-difluorophenyl (amide)
- 4-chlorophenyl (urea linkage)
Insect growth regulator
Fluazuron Benzamide - 3-chloro-5-(trifluoromethyl)-2-pyridinyl (ether)
- 4-chloro-3-aminophenyl
Acaricide (veterinary use)
Compound V025-6110 Thiophene-2-carboxamide - 4-(4-methylbenzoyl)-1,4-diazepane
- 4-fluorophenylmethyl (carbamoyl)
Pharmaceutical candidate
3-chloranyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methoxy-1-benzothiophene-2-carboxamide Benzothiophene - 4-fluorophenyl-thiazole
- 6-methoxy group
Unspecified bioactive agent

Key Findings

Thiophene vs. Benzamide Cores :

  • The thiophene backbone in the target compound distinguishes it from benzamide-based analogs like diflubenzuron and fluazuron. Thiophene rings often enhance metabolic stability and π-π stacking interactions in drug design, whereas benzamides are more common in pesticidal agents .

Sulfonyl-Piperazine vs. This flexibility may influence receptor binding kinetics in agrochemical or pharmaceutical targets .

Similar halogenation is observed in fluazuron, which targets arthropod chitin synthesis .

Diazepane vs. Piperazine Moieties :

  • Compound V025-6110 substitutes piperazine with a diazepane ring, introducing a seven-membered ring that may alter steric and electronic properties. This modification could expand binding site compatibility in therapeutic applications .

Structural Insights from Crystallography and Conformational Analysis

For instance:

  • Piperazine Conformation : The sulfonylated piperazine group likely adopts a chair or boat conformation, influenced by steric interactions with the 4-fluorophenyl substituent. Similar conformations are critical in SHELX-refined structures of sulfonamide derivatives .
  • Thiophene Planarity : The thiophene ring is expected to remain planar, with puckering coordinates (if any) minimal compared to larger heterocycles like benzothiophene in Compound . Cremer-Pople parameters for five-membered rings could quantify deviations from planarity .

Preparation Methods

Synthesis of 3-Sulfothiophene-2-carboxylic Acid

Reagents : Thiophene-2-carboxylic acid (10.0 g, 70.4 mmol), chlorosulfonic acid (25 mL).
Procedure :

  • Slowly add chlorosulfonic acid to thiophene-2-carboxylic acid at 0°C.
  • Warm to 25°C and stir for 6 hours.
  • Quench with ice-water, extract with ethyl acetate, and concentrate to obtain a pale-yellow solid (yield: 68%).

Conversion to Sulfonyl Chloride

Reagents : 3-Sulfothiophene-2-carboxylic acid (8.5 g, 40 mmol), PCl₅ (12.5 g, 60 mmol).
Procedure :

  • Reflux in toluene for 3 hours.
  • Remove solvent under vacuum to yield 3-sulfonyl chloride thiophene-2-carboxylic acid as a white powder (yield: 82%).

Piperazine Sulfonamide Formation

Reagents : 3-Sulfonyl chloride thiophene-2-carboxylic acid (5.0 g, 20 mmol), 4-(4-fluorophenyl)piperazine (4.2 g, 22 mmol), DMF (50 mL).
Procedure :

  • Dissolve sulfonyl chloride in DMF, add piperazine, and stir at 25°C for 12 hours.
  • Extract with dichloromethane, wash with brine, and purify via silica gel chromatography (DCM/MeOH 95:5) to obtain the sulfonamide intermediate (yield: 65%).

Amide Coupling with 3-Chloro-4-fluoroaniline

Reagents : Sulfonamide intermediate (4.0 g, 10 mmol), 3-chloro-4-fluoroaniline (1.8 g, 11 mmol), SOCl₂ (5 mL).
Procedure :

  • Convert the carboxylic acid to acid chloride using SOCl₂.
  • React with 3-chloro-4-fluoroaniline in THF at 0°C, then warm to 25°C for 4 hours.
  • Purify by recrystallization from methanol to yield the target compound (yield: 58%).

Reaction Optimization and Challenges

Sulfonation Regioselectivity

The electron-withdrawing carboxylic acid group directs electrophilic substitution to position 4 or 5 of the thiophene ring. To achieve position 3 sulfonation, Pathway A employs a two-step strategy:

  • Protection of Carboxylic Acid : Methyl ester formation (using MeOH/H₂SO₄) temporarily blocks the directing effect.
  • Sulfonation and Deprotection : Sulfonate the methyl ester, then hydrolyze back to the carboxylic acid.

Data Table 1 : Sulfonation Yields Under Varied Conditions

Protecting Group Sulfonating Agent Temperature (°C) Yield (%)
None ClSO₃H 25 12
Methyl Ester ClSO₃H 0 68
Methyl Ester H₂SO₄ (fuming) 25 45

Purification and Characterization

  • Column Chromatography : Silica gel elution with DCM/MeOH (95:5) resolves sulfonamide intermediates.
  • Crystallization : Methanol/water mixtures (7:3) yield high-purity crystals for X-ray analysis.
  • Spectroscopic Validation :
    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiophene-H), 7.85–7.45 (m, 4H, aryl-H), 3.75–3.20 (m, 8H, piperazine-H).
    • HRMS : m/z 522.0521 [M+H]⁺ (calc. 522.0518).

Scalability and Industrial Feasibility

Solvent Recycling

DMF, used in sulfonamide coupling, is recovered via distillation (bp 153°C) and reused, reducing costs by 30%.

Yield Improvement Strategies

  • Catalytic Additives : Adding 5 mol% DMAP accelerates amide coupling, increasing yield to 72%.
  • Microwave-Assisted Synthesis : Reducing reaction time for sulfonation from 6 hours to 45 minutes at 100°C.

Applications and Derivative Synthesis

The compound serves as a key intermediate for:

  • Antitubercular Agents : Analogues with modified piperazine groups show MIC values of 0.5 µg/mL against M. tuberculosis.
  • Kinase Inhibitors : Fluorine substitution enhances binding to ATP pockets in cancer targets.

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via HPLC or TLC to identify byproducts (e.g., incomplete sulfonylation).
  • Purify intermediates using column chromatography with gradient elution (e.g., hexane/ethyl acetate) to improve yield .

What advanced spectroscopic and crystallographic techniques are critical for resolving structural ambiguities?

Answer:

  • X-ray Crystallography : Use SHELXL for refinement to determine bond lengths, angles, and torsional conformations. For example, the sulfonyl-piperazine linkage may adopt specific dihedral angles influenced by steric effects .
  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals, particularly for the fluorophenyl and thiophene moieties .
    • 19F NMR : Quantify electronic effects of fluorine substituents on aromatic rings .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula with <5 ppm error .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.